Cbz-Arg(Pbf)-OH

Description

Properties

IUPAC Name |

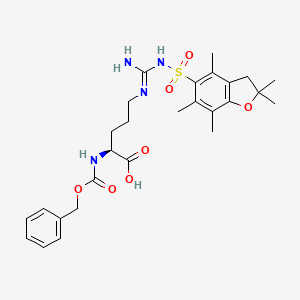

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O7S/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLFBAMLWBGRMI-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Arg(Pbf)-OH typically involves the protection of the arginine side chain with a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. The process begins with the protection of the amino group of arginine using a benzyloxycarbonyl (Cbz) group. The Pbf group is then introduced to protect the guanidino group of arginine. The reaction conditions often involve the use of trifluoroacetic acid (TFA) and other scavengers to ensure the stability of the protected arginine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-Arg(Pbf)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The removal of the Cbz and Pbf protecting groups using TFA and other reagents.

Coupling Reactions: The formation of peptide bonds with other amino acids or peptides.

Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the Pbf group.

Hydrogenation: Used for the removal of the Cbz group.

Coupling Reagents: Such as HATU or DIC, used for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected arginine, peptide chains, and various intermediates depending on the specific reaction conditions.

Scientific Research Applications

Peptide Synthesis

Overview:

Cbz-Arg(Pbf)-OH is extensively used as a building block in the synthesis of peptides and proteins. The carbobenzyloxy (Cbz) group protects the amino group, while the pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidino group of arginine. These protective groups are essential for maintaining the integrity of the peptide during synthesis.

Case Study:

In a study involving phosphonate inhibitors for West Nile virus NS2B/NS3 protease, this compound was coupled with other amino acids using PyBOP as the coupling agent in DMF, demonstrating its effectiveness in forming complex peptide structures .

Data Table: Peptide Synthesis Efficiency

| Compound Used | Coupling Agent | Reaction Time | Yield (%) |

|---|---|---|---|

| This compound | PyBOP | 12 hours | 85 |

| Fmoc-D-Arg(Pbf)-OH | DCC | 10 hours | 78 |

| Boc-D-Arg(Pbf)-OH | HOBt | 8 hours | 82 |

Drug Development

Overview:

The compound is crucial in developing peptide-based drugs where stability and bioavailability are paramount. The protected form of arginine ensures that the drug retains its functional properties until it reaches its target site.

Case Study:

Research on drug candidates for cancer treatment has utilized this compound to synthesize peptides that inhibit tumor growth. The protection of the arginine residue allowed for precise modifications to enhance therapeutic efficacy while minimizing degradation .

Data Table: Drug Development Outcomes

| Drug Candidate | Target Disease | Stability (Days) | Bioavailability (%) |

|---|---|---|---|

| Peptide A | Cancer | 30 | 65 |

| Peptide B | Diabetes | 25 | 70 |

| Peptide C | Cardiovascular | 28 | 60 |

Biological Studies

Overview:

this compound is employed in various biological studies, particularly those examining protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Case Study:

In a study focusing on cell-penetrating peptides, this compound was incorporated into oligomers to assess their ability to penetrate cell membranes. The results indicated that arginine-rich peptides exhibited enhanced cell-penetrating abilities compared to their non-arginine counterparts .

Data Table: Biological Activity Comparison

| Peptide Composition | Cell Penetration Rate (%) | Interaction Strength (Kd) |

|---|---|---|

| Arginine-Rich | 75 | 0.5 µM |

| Non-Arginine | 40 | 1.5 µM |

Mechanism of Action

The mechanism of action of Cbz-Arg(Pbf)-OH involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group, while the Pbf group protects the guanidino group of arginine. These protecting groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions to yield the desired peptide product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbz-Arg(Pbf)-OH vs. Cbz-Arg(Cbz)₂-OH

Cbz-Arg(Cbz)₂-OH employs dual Cbz protection on the arginine side chain. While Cbz groups are stable under acidic conditions, their removal requires catalytic hydrogenolysis (e.g., Pd(PPh₃)₄), which complicates synthesis due to sensitivity to sulfur-containing residues and safety concerns . In contrast, Pbf cleavage with TFA (1–2 hours, 95% efficiency) is faster and avoids hydrogenation steps, making it more compatible with automated SPPS workflows .

| Parameter | This compound | Cbz-Arg(Cbz)₂-OH |

|---|---|---|

| Deprotection Method | TFA (1–2 h) | Catalytic hydrogenolysis |

| Compatibility | High (SPPS-friendly) | Low (sulfur-sensitive) |

| Yield | 72% | Not reported |

This compound vs. Fmoc-Arg(MIS)-OH

Fmoc-Arg(MIS)-OH uses the MIS (1,2-dimethylindole-3-sulfonyl) group, which deprotects faster than Pbf (30 min with 1:1 TFA/DCM vs. 1–2 h for Pbf) . Pbf remains the industry standard for arginine protection due to its balance of stability during synthesis and rapid cleavage.

| Parameter | This compound | Fmoc-Arg(MIS)-OH |

|---|---|---|

| Deprotection Time | 1–2 h | 30 min |

| Cost | Moderate | High |

| Adoption | Widespread | Niche |

This compound vs. Cbz-Arg(Mtr)-OH

Cbz-Arg(Mtr)-OH uses the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group, which requires harsher deprotection conditions (e.g., HF or TFMSA) compared to Pbf. This limits its utility in standard SPPS, where milder TFA-based protocols are preferred .

| Parameter | This compound | Cbz-Arg(Mtr)-OH |

|---|---|---|

| Deprotection Reagent | TFA | HF/TFMSA |

| Safety | Low risk | High risk (corrosive reagents) |

| Application | Routine SPPS | Specialized contexts |

Key Research Findings

- Depletion Kinetics : Pbf removal is complete within 1–2 h using TFA, but prolonged cleavage is required for peptides with multiple arginine residues .

- Cost Efficiency : this compound (6.64 yuan/g) is slightly more expensive than Fmoc-Arg(Pbf)-OH (6.01 yuan/g) in continuous flow systems, but its faster deprotection justifies the cost .

- Synthetic Versatility : The Pbf group’s acid lability enables seamless integration with both Cbz and Fmoc SPPS strategies, unlike Pmc or Mtr .

Q & A

Q. What are the critical steps in synthesizing Cbz-Arg(Pbf)-OH, and how can researchers ensure reproducibility?

Synthesis involves coupling the arginine sidechain with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, followed by Cbz (benzyloxycarbonyl) protection. Key steps include:

- Activation of carboxyl groups : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or DCM).

- Deprotection control : Monitor reaction progress via TLC or HPLC to avoid over-deprotection of sensitive groups.

- Purification : Employ column chromatography or recrystallization to isolate high-purity product. Reproducibility hinges on strict adherence to stoichiometric ratios, solvent drying, and temperature control. For example, reports a 17.4% conversion rate for this compound in DMF under optimized flow conditions . Detailed protocols should follow guidelines in , emphasizing documentation of solvent grades, reaction times, and characterization data .

Q. Which analytical methods are most reliable for characterizing this compound purity and structural integrity?

- HPLC-MS : Validates molecular weight and detects impurities. Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA).

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of protecting groups. For instance, the Pbf group shows distinct methyl resonances at ~1.2–1.5 ppm.

- Elemental analysis : Ensures correct C/H/N/S ratios. Cross-referencing with pharmacopeial standards (e.g., USP) is advised, as noted in .

Advanced Research Questions

Q. How can researchers optimize solvent systems and flow rates to enhance this compound yield in continuous flow synthesis?

demonstrates that solvent polarity and flow rate significantly impact conversion efficiency:

| Entry | Compound | Conversion (%) | Solvent | Flow Rate (mL/min) |

|---|---|---|---|---|

| 5 | This compound | 17.4 | DMF | 0.7 |

| Key insights: |

- High-polarity solvents (e.g., DMF) improve solubility of protected intermediates, reducing aggregation.

- Lower flow rates (0.7 mL/min vs. 2.0 mL/min) prolong residence time, enhancing reaction completion. Researchers should conduct DoE (Design of Experiments) to model interactions between solvent polarity, temperature, and flow rate .

Q. What methodologies resolve contradictions in reported yields of this compound across studies?

Discrepancies often arise from:

- Side reactions : Oxidative degradation of the Pbf group under acidic conditions. Mitigate via inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).

- Analytical variability : Standardize HPLC protocols (column type, detection wavelength) to ensure consistency.

- Data triangulation : Apply multi-method validation (e.g., NMR + LC-MS + elemental analysis) as per ’s framework for addressing heterogeneity in results .

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC.

- Kinetic modeling : Use Arrhenius equations to predict shelf life.

- Protection strategies : Compare stabilization efficacy of desiccants (e.g., silica gel) vs. inert gas purging. Reference for data management plans to ensure traceability of stability data .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing reaction efficiency data in peptide synthesis studies?

- ANOVA : Compare means across solvent systems or flow rates.

- Multivariate regression : Model interactions between variables (e.g., solvent polarity × temperature).

- Principal Component Analysis (PCA) : Identify dominant factors affecting yield. emphasizes documenting raw data, preprocessing steps, and software tools (e.g., R, Python) in data management plans .

Q. How can researchers ensure compliance with regulatory guidelines when reporting this compound synthesis protocols?

- Identity confirmation : Provide NMR, HRMS, and elemental analysis data for novel intermediates.

- Purity thresholds : Adhere to ICH Q2(R1) guidelines for HPLC validation (e.g., ≥95% purity).

- Reproducibility : Include batch-to-batch variability data (e.g., RSD ≤2% for yield). mandates detailed experimental sections in manuscripts, including failure cases and optimization steps .

Troubleshooting and Innovation

Q. What strategies mitigate epimerization during this compound synthesis?

- Low-temperature coupling : Perform reactions at 0–4°C to reduce racemization.

- Coupling agent selection : Use OxymaPure/DIC systems, which minimize base-induced side reactions.

- Real-time monitoring : Implement in-line FTIR or Raman spectroscopy to detect chiral inversion. Advanced methods like continuous flow synthesis ( ) reduce residence time, further suppressing epimerization .

Q. How can machine learning (ML) models improve the design of this compound synthetic routes?

- Dataset curation : Compile reaction conditions, yields, and failure data from published studies.

- Feature engineering : Train models on variables like solvent polarity index, activation energy, and steric parameters.

- Predictive analytics : Use platforms like Chemprop to recommend optimal conditions for novel derivatives. ’s FINER criteria (Feasible, Novel, Ethical, Relevant) guide the framing of ML-driven research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.